Cas no 1822592-08-4 (Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate structure](https://ja.kuujia.com/scimg/cas/1822592-08-4x500.png)
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate 化学的及び物理的性質
名前と識別子
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- 1822592-08-4
- EN300-7548715
- methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
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- インチ: 1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)
- InChIKey: IFCLQLSEZMNCKW-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 247.14197277g/mol
- どういたいしつりょう: 247.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548715-2.5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 2.5g |
$2071.0 | 2025-03-22 | |
Enamine | EN300-7548715-5.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 5.0g |
$3065.0 | 2025-03-22 | |
Enamine | EN300-7548715-0.1g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 0.1g |
$930.0 | 2025-03-22 | |
Enamine | EN300-7548715-0.5g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 0.5g |
$1014.0 | 2025-03-22 | |
Enamine | EN300-7548715-1.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 1.0g |
$1057.0 | 2025-03-22 | |
Enamine | EN300-7548715-0.05g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 0.05g |
$888.0 | 2025-03-22 | |
Enamine | EN300-7548715-10.0g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 10.0g |
$4545.0 | 2025-03-22 | |
Enamine | EN300-7548715-0.25g |
methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate |
1822592-08-4 | 95.0% | 0.25g |
$972.0 | 2025-03-22 |
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoateに関する追加情報
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate (CAS No. 1822592-08-4): A Comprehensive Overview
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
The compound with the CAS number 1822592-08-4 is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of bioactive agents. This compound, commonly referred to as Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate, has garnered attention due to its structural complexity and potential applications in drug design and synthesis.
In recent years, there has been a growing interest in the development of novel amino acid derivatives that can serve as intermediates in the synthesis of various therapeutic agents. The structural motif of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate makes it a valuable building block for constructing more complex molecules. The presence of both a protected amine group and a hydroxyl group provides multiple sites for further functionalization, enabling the creation of diverse pharmacophores.
The protective group, specifically the tert-butoxy-carbonyl (Boc) moiety, is a common choice in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. This feature makes Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate a versatile intermediate for the synthesis of peptidomimetics and other bioactive peptides.
The hydroxyl group in the molecule also offers opportunities for further derivatization. Hydroxyl groups can participate in hydrogen bonding interactions, which are crucial for the binding affinity and specificity of many biological targets. Additionally, they can be oxidized to form aldehydes or ketones, or reduced to form alcohols, providing additional pathways for molecular diversification.
In the context of current research, Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate has been explored in several studies as a precursor for the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize peptidomimetics that mimic the bioactivity of natural peptides while avoiding their limitations such as rapid degradation or immunogenicity. These peptidomimetics have shown promise in various preclinical studies as potential treatments for a range of diseases.
The compound's structural features also make it suitable for use in fragment-based drug discovery (FBDD). FBDD is an emerging approach that involves identifying small molecule fragments that bind to biological targets and then using these fragments as starting points for the development of lead compounds. The ability to modify both the amine and hydroxyl groups allows for the systematic exploration of different chemical space, increasing the likelihood of finding novel and effective drug candidates.
tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate has been investigated in combination with other functional groups that are known to enhance drug-like properties such as solubility, permeability, and metabolic stability. By incorporating these features into a single molecular framework, researchers aim to develop compounds that exhibit improved pharmacokinetic profiles and better therapeutic outcomes.
< p > The synthesis of Methyl 2-{[(< strong > tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate involves several key steps that highlight its complexity and synthetic challenge. The introduction of the Boc protective group requires careful control of reaction conditions to ensure high yield and purity. Additionally, the presence of multiple functional groups necessitates orthogonal synthetic strategies to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodology have made it possible to produce this compound on a larger scale, facilitating its use in industrial applications. p > < p > In conclusion , Methyl 2-{[(< strong > tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate (CAS No . 1822592-08-4) is a versatile intermediate with significant potential in pharmaceutical chemistry . Its unique structural features , including both a protected amine group and a hydroxyl group , make it an valuable building block for constructing complex bioactive molecules . Recent research has demonstrated its utility in the development of peptidomimetics , fragment-based drug discovery , and other therapeutic applications . As our understanding of medicinal chemistry continues to evolve , compounds like Methyl 2-{[(< strong > tert - butoxy ) carbonyl ] amino } - 3 - hydroxy - 3 - methylbutanoate will undoubtedly play an increasingly important role in the discovery and development of new drugs . p >1822592-08-4 (Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate) 関連製品
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